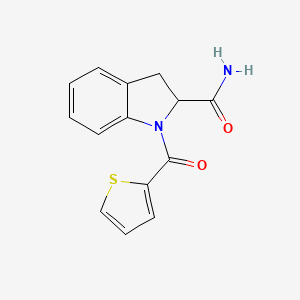

1-(Thiophene-2-carbonyl)indoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives, such as indole-2-carboxamides, have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to multiple receptors helpful in developing new useful derivatives .

Synthesis Analysis

Indole-2-carboxamides have been synthesized and evaluated for their antitubercular and antitumor activities . The synthetic strategies of indole 2 and 3-carboxamides as strong enzyme inhibitors have also been reviewed .Molecular Structure Analysis

The chemical structures of some furan/thiophene-2-carboxamide derivatives were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis .Chemical Reactions Analysis

Indole derivatives have diverse biological activities and have been synthesized according to the seven positions on the indole molecule .Physical And Chemical Properties Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Antimicrobial Activity : The synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its structural characterization through X-ray diffraction and spectroscopic techniques were studied. This compound displayed effective antibacterial activity and was also analyzed for its binding with a lung cancer protein (Cakmak et al., 2022).

Chemical Reactivity and Molecular Docking : Density functional theory (DFT) was used to calculate the optimized geometry and chemical activity parameters of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, showing good agreement between experimental and theoretical data. Molecular docking studies explored its interaction with a lung cancer protein (Cakmak et al., 2022).

Chemical Transformations

Reactions of Thiophene Derivatives : The study explored reactions of 2-(Thien-2-yl)naphtho[1,2-d]thiazole, showing exclusive substitution reactions at the thiophene ring, hinting at potential for further chemical modifications (Aleksandrov et al., 2020).

Oxidative Cyclization of N-Aryl-2-oxocycloalkane-1-carboxamides : Research on Mn(III)-based oxidative cyclization of carboxamides led to the formation of spiroindolinones, suggesting a pathway for the synthesis of complex organic structures (Katayama & Nishino, 2019).

Glycosyl-thiophene-2-carboxamides Synthesis : Synthesis and effects of N-glycosyl-thiophene-2-carboxamides on cell growth showed that specific glycoconjugates were effective inhibitors in certain cell types, demonstrating the potential for targeted therapeutic applications (Rawe et al., 2006).

Medicinal and Biological Applications

Antifungal Properties of Thiophene-Thiourea Derivatives : Research on thiophene-thiourea derivatives revealed significant antifungal activities against microbial species, providing a basis for developing new antifungal agents (Saeed et al., 2010).

Novel Synthesis and Biological Activities : The synthesis of new thiophene derivatives and their evaluation for antiarrhythmic, serotonin antagonist, and antianxiety activities highlighted potential medicinal uses (Amr et al., 2010).

Material Science and Catalysis

Electrosynthesis of Polymer Films : The electrosynthesis of a novel monomer and its corresponding polymer film was studied, showing potential for application in electrochromic devices (Carbas, Kıvrak, & Kavak, 2017).

Catalytic Applications : A study on a thiophene-2-carboxamide-functionalized Zr(IV) organic framework demonstrated its efficacy as a heterogeneous catalyst for the ring-opening reaction of epoxides, suggesting its utility in various chemical transformations (Das et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(thiophene-2-carbonyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c15-13(17)11-8-9-4-1-2-5-10(9)16(11)14(18)12-6-3-7-19-12/h1-7,11H,8H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOQQQPUZPYDGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)

![Methyl 3,5-bis(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B3002447.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3002450.png)